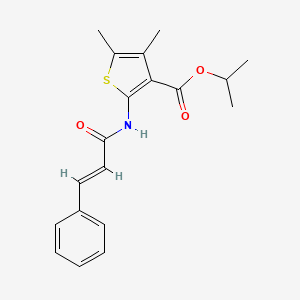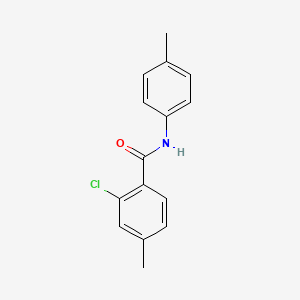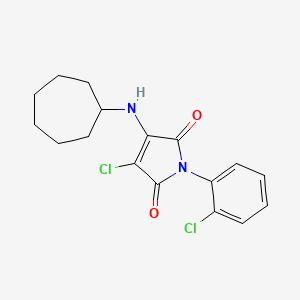![molecular formula C15H12ClN3O3S B5722520 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide, also known as CNPTA, is a synthetic compound that has been studied for its potential use in scientific research. CNPTA is a thiol-reactive compound that has been shown to inhibit protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER).
Wissenschaftliche Forschungsanwendungen
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been studied for its potential use in understanding the role of PDI in protein folding and quality control. PDI is a key enzyme in the ER that catalyzes the formation and rearrangement of disulfide bonds in proteins. This compound has been shown to inhibit PDI activity, leading to the accumulation of misfolded proteins in the ER and causing ER stress. This has important implications for the study of protein folding diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide inhibits PDI activity by covalently modifying the active site cysteine residues of PDI. This leads to the disruption of the disulfide bond formation and rearrangement reactions that PDI catalyzes, resulting in the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
This compound has been shown to induce ER stress and the unfolded protein response (UPR) in cells. The UPR is a cellular response to ER stress that involves the activation of signaling pathways that help to restore ER homeostasis. However, chronic ER stress can lead to cell death and has been implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is that it provides a specific and reversible way to inhibit PDI activity. This allows researchers to study the role of PDI in protein folding and quality control without completely disrupting ER homeostasis. However, one limitation of using this compound is that it can induce ER stress and the UPR, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide. One direction is to further investigate the role of PDI in protein folding diseases such as Alzheimer's and Parkinson's disease. Another direction is to develop more specific and potent inhibitors of PDI that can be used to study its function in vivo. Additionally, the use of this compound in drug discovery and development could be explored, as targeting PDI has been shown to have therapeutic potential in various diseases.
Synthesemethoden
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitroaniline with thionyl chloride to form 2-chloro-5-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-phenylacetic acid to form this compound.
Eigenschaften
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-7-6-11(19(21)22)9-13(12)17-15(23)18-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMOEEUHOKYWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)


![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)


![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5722497.png)


